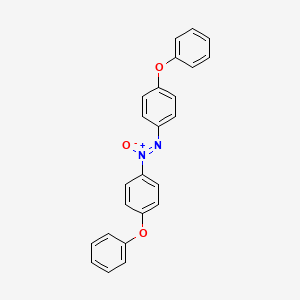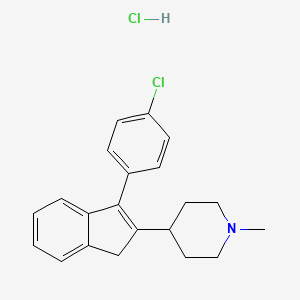
Piperidine, 4-(3-(p-chlorophenyl)inden-2-yl)-1-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 4-(3-(p-chlorophenyl)inden-2-yl)-1-methyl-, hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, an indene moiety, and a p-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-(3-(p-chlorophenyl)inden-2-yl)-1-methyl-, hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the p-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the indene ring with a p-chlorophenyl group, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Piperidine Ring: The piperidine ring is introduced through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization.
Methylation: The final step involves the methylation of the piperidine nitrogen atom, typically using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 4-(3-(p-chlorophenyl)inden-2-yl)-1-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Piperidine, 4-(3-(p-chlorophenyl)inden-2-yl)-1-methyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Piperidine, 4-(3-(p-chlorophenyl)inden-2-yl)-1-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds with similar piperidine ring structures.
Indene derivatives: Compounds with similar indene moieties.
Chlorophenyl compounds: Compounds with similar p-chlorophenyl groups.
Uniqueness
Piperidine, 4-(3-(p-chlorophenyl)inden-2-yl)-1-methyl-, hydrochloride is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Properties
CAS No. |
20845-64-1 |
|---|---|
Molecular Formula |
C21H23Cl2N |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
4-[3-(4-chlorophenyl)-1H-inden-2-yl]-1-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C21H22ClN.ClH/c1-23-12-10-15(11-13-23)20-14-17-4-2-3-5-19(17)21(20)16-6-8-18(22)9-7-16;/h2-9,15H,10-14H2,1H3;1H |
InChI Key |
SJWORUCFRRAHDR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=C(C3=CC=CC=C3C2)C4=CC=C(C=C4)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



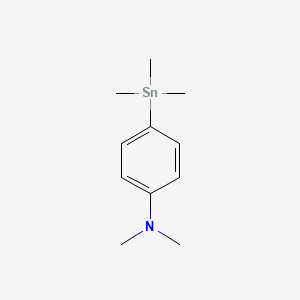


![1-N,4-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]-1-N',4-N'-dimethylbenzene-1,4-dicarboximidamide;hydrochloride](/img/structure/B14714744.png)
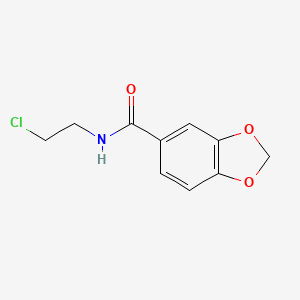
![1-cyclohex-2-en-1-yloxy-4-[(Z)-4-(4-cyclohex-2-en-1-yloxyphenyl)hex-3-en-3-yl]benzene](/img/structure/B14714770.png)
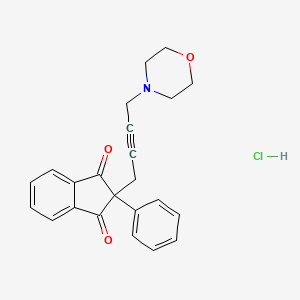
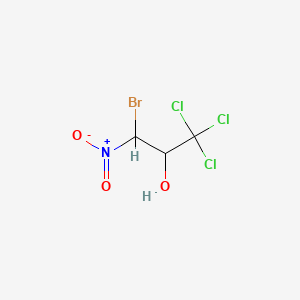


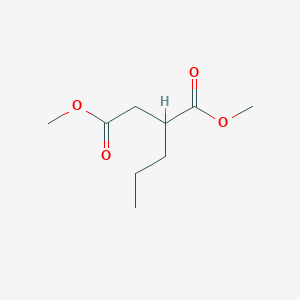
![1,2,3,4,5-Pentachloro-6-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14714792.png)
